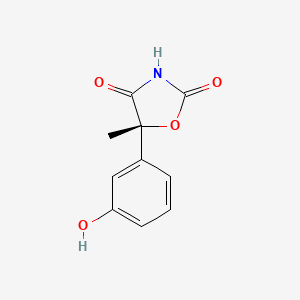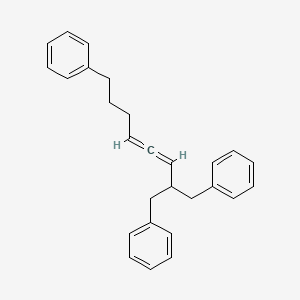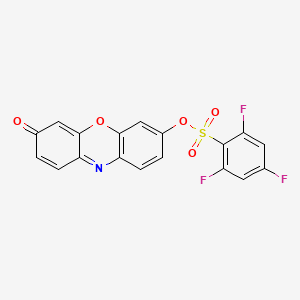
Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester is a complex organic compound with a unique structure that includes multiple aromatic rings, fluorine atoms, and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester typically involves multi-step organic reactions. One common method includes the esterification of 2,4,6-trifluorobenzenesulfonic acid with 3-oxo-3H-phenoxazin-7-ol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its fluorine atoms can enhance binding affinity and selectivity towards specific targets, while the phenoxazinyl group can participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different substituents.
Phenoxazinyl esters: Esters containing the phenoxazinyl moiety but with different acid components.
Uniqueness
Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester stands out due to its trifluorinated benzenesulfonic acid component, which imparts unique chemical properties such as increased stability and reactivity. The combination of fluorine atoms and the phenoxazinyl ester group makes it particularly valuable in applications requiring high specificity and efficiency .
Propiedades
Número CAS |
827018-01-9 |
|---|---|
Fórmula molecular |
C18H8F3NO5S |
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
(7-oxophenoxazin-3-yl) 2,4,6-trifluorobenzenesulfonate |
InChI |
InChI=1S/C18H8F3NO5S/c19-9-5-12(20)18(13(21)6-9)28(24,25)27-11-2-4-15-17(8-11)26-16-7-10(23)1-3-14(16)22-15/h1-8H |
Clave InChI |
SZIPFIRZUQUMIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OS(=O)(=O)C3=C(C=C(C=C3F)F)F)OC4=CC(=O)C=CC4=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B14204574.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide](/img/structure/B14204593.png)
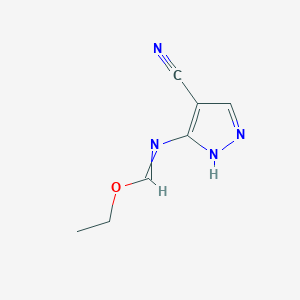
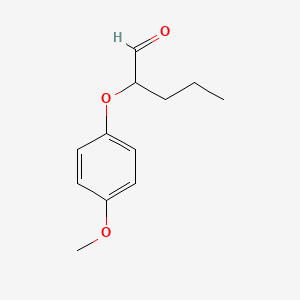
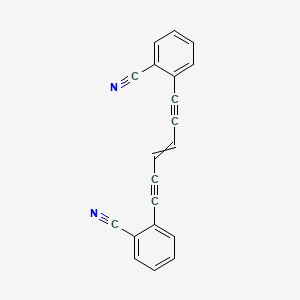
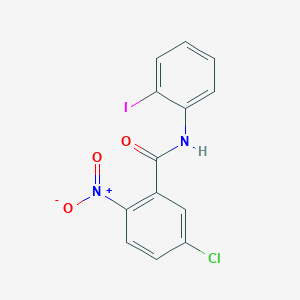
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)
![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
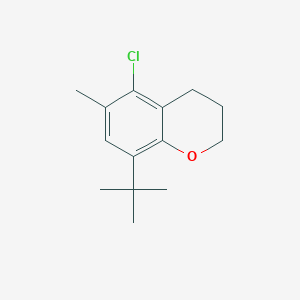
![4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide](/img/structure/B14204643.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)
